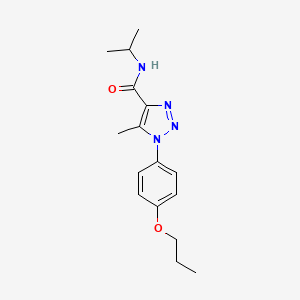
N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride
Descripción general
Descripción
N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride, also known as memantine, is a medication used to treat Alzheimer's disease. It works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Memantine is an important drug in the treatment of Alzheimer's disease, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Mecanismo De Acción
Memantine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate is released by neurons and binds to receptors on other neurons, causing them to become activated. In Alzheimer's disease, there is an excess of glutamate in the brain, which can lead to neuronal damage and death. By blocking the activity of glutamate, N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride can help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It can increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons. It can also reduce the production of inflammatory cytokines, which are molecules that can cause damage to neurons. In addition, N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride can improve the function of mitochondria, which are the energy-producing structures within cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Memantine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it useful for studying the role of glutamate in neurological disorders. Another advantage is that it has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that it can be difficult to administer in precise doses, which can make it challenging to study its effects on specific brain regions or cell types.
Direcciones Futuras
There are a number of future directions for research on N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride. One direction is to study its effects on other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Another direction is to develop new formulations of N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride that can be administered more precisely and effectively. Finally, researchers may investigate the use of N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride in combination with other drugs or therapies to improve its efficacy in treating Alzheimer's disease and other neurological disorders.
Conclusion
Memantine is an important drug in the treatment of Alzheimer's disease, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers. Further research on N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride has the potential to improve our understanding of neurological disorders and to develop new treatments for these conditions.
Aplicaciones Científicas De Investigación
Memantine has been extensively studied for its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c1-14-8-12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13;/h9-11,14H,2-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTJISQSJNMQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6073027 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)

![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)
![5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-(2,5-dimethylphenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B4884963.png)



![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)
![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)